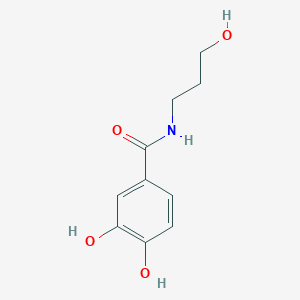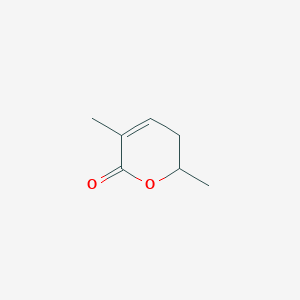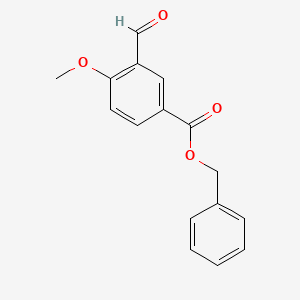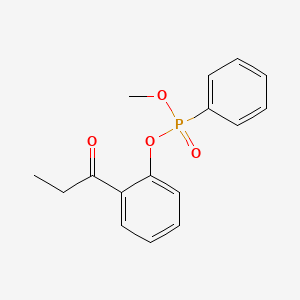![molecular formula C20H18O4S2 B14407503 1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene CAS No. 81064-10-0](/img/structure/B14407503.png)
1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene typically involves the reaction of 3,6-dimethyl-1,2-phenylenediamine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(1,2-Phenylene)disulfonyl]dibenzene
- 1,1’-[(4-Methyl-1,2-phenylene)disulfonyl]dibenzene
- 1,1’-[(1,3-Phenylene)disulfonyl]dibenzene
Uniqueness
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is unique due to the presence of the 3,6-dimethyl substituents on the phenylene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
81064-10-0 |
|---|---|
Formule moléculaire |
C20H18O4S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2,3-bis(benzenesulfonyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C20H18O4S2/c1-15-13-14-16(2)20(26(23,24)18-11-7-4-8-12-18)19(15)25(21,22)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Clé InChI |
YCMAJYQBRLSEES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)


